14-Bromo Daunorubicin Hydrobromide Salt (>75per cent by HPLC)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

14-Bromo Daunorubicin Hydrobromide Salt is a derivative of daunorubicin, an anthracycline antibiotic commonly used in chemotherapy.

Aplicaciones Científicas De Investigación

14-Bromo Daunorubicin Hydrobromide Salt has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

14-Bromo Daunorubicin Hydrobromide Salt is an analogue of Daunorubicin , a well-known anticancer agent . The primary targets of Daunorubicin are DNA and topoisomerase II . DNA is the genetic material of the cell, and topoisomerase II is an enzyme that controls the changes in DNA structure by catalyzing the breaking and rejoining of the phosphodiester backbone of DNA strands during the normal cell cycle .

Mode of Action

Daunorubicin interacts with its targets through a couple of mechanisms. It forms complexes with DNA by intercalation between base pairs . Intercalation involves the insertion of the planar anthracycline ring system of Daunorubicin between adjacent base pairs of DNA, distorting the DNA helix and thereby interfering with DNA replication and transcription . Daunorubicin also inhibits topoisomerase II activity by stabilizing the DNA-topoisomerase II complex, preventing the religation portion of the ligation-religation reaction that topoisomerase II catalyzes .

Biochemical Pathways

The interaction of Daunorubicin with DNA and topoisomerase II disrupts several essential biochemical pathways. The inhibition of DNA replication and transcription prevents the synthesis of new DNA molecules and RNA, respectively, which are necessary for cell growth and division . The inhibition

Análisis Bioquímico

Biochemical Properties

14-Bromo Daunorubicin Hydrobromide Salt plays a significant role in biochemical reactions, particularly in the inhibition of nucleic acid synthesis. This compound interacts with several key biomolecules, including DNA, RNA, and various enzymes involved in nucleic acid metabolism. The primary interaction is with DNA topoisomerase II, an enzyme crucial for DNA replication and repair. By intercalating into DNA strands, 14-Bromo Daunorubicin Hydrobromide Salt stabilizes the DNA-topoisomerase II complex, preventing the re-ligation of DNA strands and ultimately leading to DNA breaks and apoptosis .

Cellular Effects

The effects of 14-Bromo Daunorubicin Hydrobromide Salt on cells are profound, particularly in cancer cells. This compound induces cytotoxicity by interfering with cell division and promoting apoptosis. It affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. For instance, 14-Bromo Daunorubicin Hydrobromide Salt has been shown to downregulate the expression of anti-apoptotic genes while upregulating pro-apoptotic genes, thereby tipping the balance towards cell death . Additionally, it disrupts mitochondrial function, leading to the generation of reactive oxygen species (ROS) and further promoting apoptosis.

Molecular Mechanism

At the molecular level, 14-Bromo Daunorubicin Hydrobromide Salt exerts its effects through several mechanisms. The primary mechanism involves the intercalation into DNA, which disrupts the normal function of DNA and RNA polymerases, thereby inhibiting nucleic acid synthesis. This compound also binds to and inhibits the activity of topoisomerase II, leading to the accumulation of DNA breaks. Furthermore, 14-Bromo Daunorubicin Hydrobromide Salt can generate ROS, which cause oxidative damage to cellular components, including lipids, proteins, and nucleic acids .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 14-Bromo Daunorubicin Hydrobromide Salt can vary over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over prolonged periods or under extreme conditions. In vitro studies have shown that the cytotoxic effects of 14-Bromo Daunorubicin Hydrobromide Salt can be observed within hours of treatment, with significant cell death occurring within 24 to 48 hours. Long-term exposure can lead to the development of resistance in some cell lines, necessitating combination therapies to maintain efficacy .

Dosage Effects in Animal Models

The effects of 14-Bromo Daunorubicin Hydrobromide Salt in animal models are dose-dependent. At lower doses, the compound can effectively inhibit tumor growth with minimal toxicity. At higher doses, it can cause significant adverse effects, including cardiotoxicity, myelosuppression, and gastrointestinal toxicity. These toxic effects are primarily due to the generation of ROS and the disruption of normal cellular processes . Therefore, careful dosage optimization is crucial to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

14-Bromo Daunorubicin Hydrobromide Salt is metabolized primarily in the liver, where it undergoes reduction and hydrolysis to form active and inactive metabolites. The primary enzymes involved in its metabolism include cytochrome P450 reductase and aldo-keto reductases. These enzymes facilitate the reduction of the anthracycline ring and the cleavage of glycosidic bonds, respectively. The metabolites are then conjugated with glucuronic acid or sulfate and excreted via the bile and urine . The metabolic pathways of 14-Bromo Daunorubicin Hydrobromide Salt can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and toxicity profile.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 14-Bromo Daunorubicin Hydrobromide Salt involves the bromination of daunorubicin. The reaction typically occurs in an aprotic solvent such as dichloromethane or diethyl ether, with bromine or a bromine-containing reagent as the brominating agent . The reaction conditions are carefully controlled to ensure the selective bromination at the 14th position.

Industrial Production Methods: Industrial production of 14-Bromo Daunorubicin Hydrobromide Salt follows similar synthetic routes but on a larger scale. The process involves the aerobic cultivation of daunorubicin-producing strains of Streptomyces peucetius, followed by extraction and bromination . The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of over 75%.

Análisis De Reacciones Químicas

Types of Reactions: 14-Bromo Daunorubicin Hydrobromide Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the quinone moiety back to hydroquinone.

Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like thiols, amines, and alcohols can replace the bromine atom.

Major Products: The major products formed from these reactions include various daunorubicin derivatives with modified functional groups, which can exhibit different biological activities .

Comparación Con Compuestos Similares

Daunorubicin: The parent compound, used in chemotherapy for leukemia.

14-Bromodaunomycinone: A related compound with similar chemical properties.

Uniqueness: 14-Bromo Daunorubicin Hydrobromide Salt is unique due to the presence of the bromine atom, which enhances its chemical stability and potentially its biological activity. This modification can lead to differences in its pharmacokinetics and pharmacodynamics compared to other anthracyclines.

Propiedades

Número CAS |

60873-68-9 |

|---|---|

Fórmula molecular |

C₂₇H₂₉Br₂NO₁₀ |

Peso molecular |

687.33 |

Sinónimos |

(8S,10S)-10-[(3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-(2-bromoacetyl)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione Hydrobromide; 14-Bromodaunomycin Hydrobromide Salt |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3S,3''S)-N-[3-(3-Acetoxy-3-methoxycarbonylpropanamido)-3-tert-butoxythiocarbonylpropanoyl]azetidine-2-thiocarboxylic Acid tert-Butyl Ester](/img/structure/B1140271.png)

![6-Cyano-3,4-dihydro-2,2-dimethyl-trans-4-(1-pyrrolidinyl)-2H-benzo-[b]-pyrano-3-ol](/img/structure/B1140275.png)

![6-Cyano-trans-3-bromo-3,4-dihydro-2,2-dimethyl-2H-benzo-[b]-pyran-4-ol](/img/structure/B1140276.png)

![6-[(1E,3E)-4-(4-Methoxy-2,3,6-trimethylphenyl)-2-methyl-1,3-butadien-1-yl]-4-methyl-2H-pyran-2-one](/img/structure/B1140281.png)

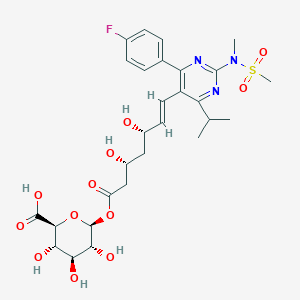

![methyl (3R,5S)-7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B1140289.png)